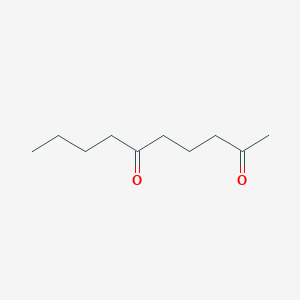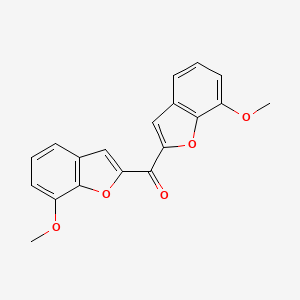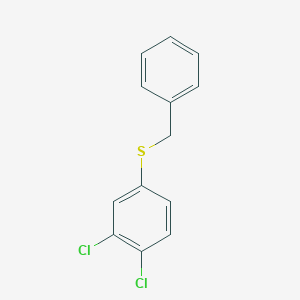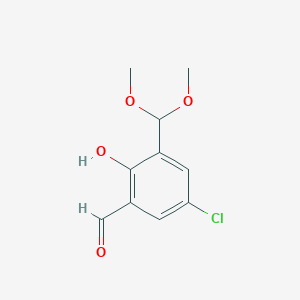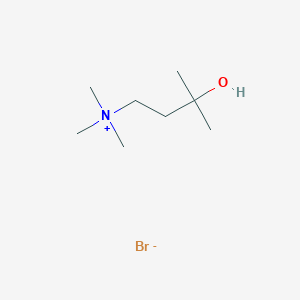
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is a quaternary ammonium compound with a hydroxyl group attached to the butan-1-aminium structure. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide typically involves the quaternization of 3-hydroxybutan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and solvents to minimize impurities and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N,N,3-tetramethylbutan-1-aminium bromide.
Reduction: Formation of 3-amino-N,N,N,3-tetramethylbutan-1-aminium bromide.
Substitution: Formation of 3-hydroxy-N,N,N,3-tetramethylbutan-1-aminium chloride or iodide.
Aplicaciones Científicas De Investigación
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Used in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Employed in the formulation of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide involves its ability to interact with cell membranes and alter their permeability. The quaternary ammonium group interacts with the phospholipid bilayer, disrupting the membrane structure and increasing permeability. This property is utilized in drug delivery systems to enhance the uptake of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Tetrabutylammonium bromide: Used as a phase transfer catalyst in organic synthesis.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with similar chemical properties.
Uniqueness
3-Hydroxy-N,N,N,3-tetramethylbutan-1-aminium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring both surfactant properties and chemical reactivity.
Propiedades
Número CAS |
105176-68-9 |
|---|---|
Fórmula molecular |
C8H20BrNO |
Peso molecular |
226.15 g/mol |
Nombre IUPAC |
(3-hydroxy-3-methylbutyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C8H20NO.BrH/c1-8(2,10)6-7-9(3,4)5;/h10H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
NDWRZTKVRAUGOM-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(CC[N+](C)(C)C)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


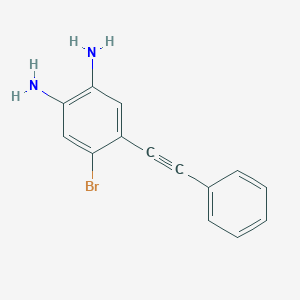
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
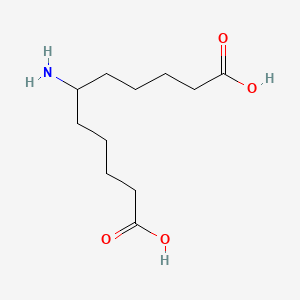
silane](/img/structure/B14343692.png)
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
